5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
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Overview
Description
5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indazole moiety linked to a pyrimidine ring via a methylene bridge, and a trifluoromethoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the indazole and pyrimidine intermediates, followed by their coupling through a methylene bridge. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indazole moiety can be oxidized under specific conditions, leading to the formation of oxo-indazole derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.
Substitution: The trifluoromethoxyphenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine exerts its effects involves interactions with specific molecular targets. The indazole moiety can interact with enzymes and receptors, modulating their activity. The trifluoromethoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds include other indazole-pyrimidine derivatives, such as:
- 5-(1H-indazol-3-yl)methylene-2-thioimidazolidin-4-one
- 1-(3,4,5-trimethoxybenzoyl)-1H-indazol-5-ylamine hydrochloride Compared to these compounds, 5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H14F3N5O2 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H14F3N5O2/c20-19(21,22)29-15-3-1-14(2-4-15)26-18-23-8-12(9-24-18)11-28-16-5-6-17-13(7-16)10-25-27-17/h1-10H,11H2,(H,25,27)(H,23,24,26) |
InChI Key |
MWSOMEWTWCZUCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(C=N2)COC3=CC4=C(C=C3)NN=C4)OC(F)(F)F |
Origin of Product |
United States |
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